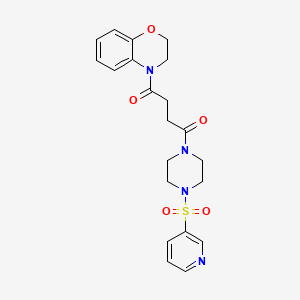![molecular formula C18H19N7S B7552458 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine, also known as MRS2500, is a selective antagonist for the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling. The development of MRS2500 has led to a better understanding of the role of P2Y1 receptor in these processes and its potential as a therapeutic target.
作用機序
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine acts as a selective antagonist for the P2Y1 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor.
Biochemical and Physiological Effects
The inhibition of P2Y1 receptor by 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been shown to have several biochemical and physiological effects. For example, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine inhibits platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the prevention and treatment of thrombotic disorders. It also inhibits vascular smooth muscle contraction, which makes it a potential therapeutic agent for the treatment of hypertension and other vascular disorders. Additionally, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been shown to inhibit neuronal signaling, which makes it a potential therapeutic agent for the treatment of neurological disorders.
実験室実験の利点と制限
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has several advantages as a tool for scientific research. It is a selective antagonist for the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. It is also relatively easy to synthesize and has a high purity. However, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine also has some limitations. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, its specificity for the P2Y1 receptor may limit its use in experiments where other purinergic receptors are involved.
将来の方向性
There are several future directions for the use of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine in scientific research. One direction is the investigation of its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders, such as stroke and myocardial infarction. Another direction is the investigation of its potential as a therapeutic agent for the treatment of hypertension and other vascular disorders. Additionally, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine can be used to study the role of P2Y1 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine as a therapeutic agent and tool for scientific research.
合成法
The synthesis of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine involves several steps, including the protection of the imidazole ring, the alkylation of the protected imidazole with 3-bromopropyl sulfide, and the deprotection of the imidazole ring. The final product is obtained through the coupling of the protected imidazole with purine-6-amine. The synthesis of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been described in detail in several scientific publications.
科学的研究の応用
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been widely used in scientific research to study the role of P2Y1 receptor in various physiological processes. For example, 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been used to investigate the role of P2Y1 receptor in platelet aggregation and thrombosis. It has also been used to study the effect of P2Y1 receptor antagonism on vascular smooth muscle contraction and neuronal signaling.
特性
IUPAC Name |
9-[3-[1-(3-methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7S/c1-13-4-2-5-14(10-13)25-8-6-20-18(25)26-9-3-7-24-12-23-15-16(19)21-11-22-17(15)24/h2,4-6,8,10-12H,3,7,9H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMFZRNHYSNPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B7552376.png)
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide](/img/structure/B7552380.png)
![5-chloro-2-methoxy-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7552383.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![[1-[4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7552405.png)
![N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7552421.png)
![7,7-dimethyl-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552426.png)

![3-acetyl-N-[4-(methylcarbamoyl)phenyl]-2-phenyl-3,4-dihydropyrazole-5-carboxamide](/img/structure/B7552450.png)
![2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7552459.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide](/img/structure/B7552463.png)
![7,7-dimethyl-2,5-dioxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552471.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)